Methyl 4-(dimethylamino)benzoate (DMAB), also known as 4-(dimethylaminobenzoic acid) methyl ester or 4-methoxycarbonyl-N,N-dimethylaniline, is an organic compound with the chemical formula C₁₀H₁₃NO₂ [].
DMAB possesses a core structure of a benzene ring (C₆H₆) with a methoxycarbonyl group (COOCH₃) attached at the 4th position and a dimethylamino group (N(CH₃)₂) at the 1st position [].
Key features of the structure include:
Limited information exists on specific synthesis routes for DMAB. However, general methods for synthesizing similar esters can be considered. One potential route involves the esterification of 4-dimethylaminobenzoic acid with methanol in the presence of an acid catalyst [].
DMAB can undergo hydrolysis with water to form 4-dimethylaminobenzoic acid and methanol [].
Research indicates that methyl 4-(dimethylamino)benzoate exhibits biological activities, particularly as a potential antimicrobial agent. Its structural features allow it to interact with biological membranes, which may contribute to its efficacy against certain pathogens. Additionally, studies have explored its role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .
The synthesis of methyl 4-(dimethylamino)benzoate can be achieved through various methods:
Methyl 4-(dimethylamino)benzoate is utilized in various fields:
Studies on methyl 4-(dimethylamino)benzoate often focus on its interactions with other molecules, particularly in photochemical contexts. For instance, research has demonstrated that this compound can form complexes with water molecules, influencing its photophysical properties and reactivity. These interactions are crucial for understanding its behavior in various applications, especially those involving light activation .
Methyl 4-(dimethylamino)benzoate shares structural similarities with several other compounds, each possessing unique properties:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Methyl benzoate | C₈H₈O₂ | Simple ester used as a solvent and fragrance |
| Dimethylaminobenzoic acid | C₉H₁₁N₁O₂ | Exhibits stronger biological activity |
| Ethyl 4-(dimethylamino)benzoate | C₉H₁₁N₁O₂ | Similar structure but different alkyl chain |
| Methyl 3-(dimethylamino)benzoate | C₁₀H₁₃N₁O₂ | Isomer with varying reactivity due to position |
Methyl 4-(dimethylamino)benzoate is distinguished by its specific para substitution pattern, which influences its reactivity and biological activity compared to similar compounds. This unique arrangement allows for distinct interactions in both
The classical synthesis of MDAB relies on Fischer–Speier esterification, where 4-(dimethylamino)benzoic acid reacts with methanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. Typical conditions involve refluxing in toluene with azeotropic water removal via Dean–Stark distillation, achieving yields of 70–85%.
An alternative route employs hydrogenation of nitro precursors. For example, methyl 4-nitrobenzoate undergoes catalytic reduction using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen pressure (1–40 bar) to yield methyl 4-aminobenzoate, followed by dimethylation with formaldehyde. This two-step process avoids direct handling of volatile amines but requires careful control of reaction pH (6.5–9.5) to minimize byproducts.
| Method | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Fischer–Speier | H₂SO₄ | Reflux, toluene | 78% | |
| Hydrogenation-Dimethylation | Pd/C, HCHO | H₂ (30 bar), 90°C | 92% |
Recent efforts prioritize sustainability through solvent-free systems and microwave-assisted reactions. A notable example uses PTSA in a solvent-free medium to esterify 4-(dimethylamino)benzoic acid with methanol, achieving 89% yield at 80°C within 2 hours. Microwave irradiation further reduces reaction times to 10–15 minutes while maintaining efficiency.
Deep eutectic solvents (DES), such as choline chloride–urea mixtures, have emerged as recyclable media. These systems enhance reaction rates by stabilizing transition states through hydrogen bonding, enabling esterification at 60°C with 85% yield. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) in ionic liquids offers a biocompatible route, though yields remain moderate (50–60%).
Heterogeneous catalysts like Amberlyst-15 and zeolites improve recyclability. Amberlyst-15, a sulfonic acid-functionalized resin, achieves 75% conversion in methanol at 70°C, with negligible leaching after five cycles. For hydrogenation steps, Shvo’s catalyst (a ruthenium complex) paired with Brønsted acids (e.g., triflic acid) enables selective reduction of nitro groups without affecting ester functionalities, yielding 94% MDAB.
Cooperative catalysis systems, such as RuCl₃ with betaine additives, facilitate N-methylation of intermediates using methanol as both solvent and methyl donor, reducing reliance on toxic alkylating agents. This approach aligns with atom economy principles, achieving 88% yield under mild conditions (50°C, 6 hours).
Bio-based precursors offer sustainable alternatives. Esters of 3-hydroxypropionic acid, derived from renewable glycerol or glucose, can undergo amination to β-amino acid derivatives, though direct routes to MDAB remain underexplored.
Reductive methylation of 4-aminobenzoate esters using dimethyl carbonate (DMC) as a green methylating agent presents another pathway. DMC reacts with 4-aminobenzoate in the presence of K₂CO₃, yielding MDAB at 120°C with 80% efficiency. Additionally, nitro-to-amine transformations in water-based systems, catalyzed by Cu₂O and formaldehyde, demonstrate scalability for industrial applications.
| Precursor | Reagent | Catalyst | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzoic acid | H₂, HCHO | Pd/C | 92% | |
| 4-Aminobenzoic acid | Dimethyl carbonate | K₂CO₃ | 80% |
The electronic structure of MDAB has been extensively investigated using DFT at the B3LYP/6-311G(d,p) level. These studies reveal a HOMO-LUMO energy gap of approximately 4.5 eV, indicative of moderate electronic stability and potential suitability for optoelectronic applications [6]. The HOMO is localized on the dimethylamino-substituted benzene ring, while the LUMO resides predominantly on the ester group, highlighting the molecule’s inherent charge-transfer character [6]. Natural bond orbital (NBO) analysis further elucidates hyperconjugative interactions, such as the delocalization of lone pairs from the oxygen atoms of the ester group into the antibonding orbitals of the adjacent carbonyl bond (e.g., $$ n(O) \rightarrow \pi^*(C=O) $$), which stabilize the molecule by 15–25 kcal/mol [6].
A comparative study of MDAB and its ethyl ester analogue, ethyl 4-(dimethylamino)benzoate (EDAB), demonstrates that alkyl chain length minimally affects the HOMO-LUMO gap (ΔE = 4.523 eV for EDAB vs. ~4.5 eV for MDAB) [6]. However, the methyl group in MDAB slightly reduces steric hindrance, leading to a more planar molecular geometry and enhanced conjugation. Partial density of states (PDOS) analysis corroborates these findings, showing that the dimethylamino group contributes 65% of the HOMO’s electron density, while the ester moiety accounts for 72% of the LUMO [6].
TD-DFT simulations of MDAB in ethanol solvent predict a strong π→π* absorption band at 310 nm, consistent with experimental UV-Vis data for EDAB [4] [6]. This transition arises from the promotion of an electron from the HOMO to the LUMO, accompanied by a pronounced ICT from the dimethylamino group to the ester. The dipole moment increases from 5.2 Debye in the ground state to 8.6 Debye in the first excited state, underscoring the polarity shift during excitation [6].
Nonradiative decay pathways in MDAB involve torsional motion of the dimethylamino group, which disrupts conjugation and stabilizes the excited state via a twisted intramolecular charge transfer (TICT) mechanism. Potential energy surface (PES) scans along the dihedral angle of the dimethylamino group reveal an energy barrier of 4.2 kcal/mol, facilitating rapid nonradiative relaxation [6]. Comparative studies with EDAB suggest that the methyl ester’s shorter alkyl chain slightly accelerates this process due to reduced steric bulk.
MDAB’s photophysical properties have been modeled using a combination of DFT and polarizable continuum models (PCM). The first hyperpolarizability ($$ \beta $$) of MDAB, calculated at 6.8 × 10⁻³⁰ esu, exceeds that of nitrobenzene ($$ \beta = 1.9 × 10⁻³⁰ esu $$), highlighting its potential as an NLO material [6]. This enhancement arises from the asymmetric electron density distribution between the donor (dimethylamino) and acceptor (ester) groups.
Solvent effects significantly modulate MDAB’s photophysics. In polar solvents like ethanol, the absorption spectrum exhibits a 10 nm redshift compared to gas-phase calculations, attributed to stabilization of the excited-state dipole moment [4] [6]. Additionally, MDAB’s fluorescence quantum yield decreases in protic solvents due to hydrogen bonding with the ester oxygen, which promotes nonradiative decay [6].
Fukui function analysis identifies the carbonyl oxygen of the ester group as the most electrophilic site ($$ f^- = 0.152 $$) and the dimethylamino nitrogen as the most nucleophilic region ($$ f^+ = 0.118 $$) [6]. These predictions align with experimental observations of ester hydrolysis under alkaline conditions, where nucleophilic attack occurs at the carbonyl carbon.
Molecular electrostatic potential (MESP) maps further illustrate the electron-rich dimethylamino group (potential = −45 kcal/mol) and electron-deficient ester moiety (potential = +32 kcal/mol) [6]. This polarity drives intermolecular interactions in crystalline phases, favoring head-to-tail packing motifs that enhance thermal stability. MDAB’s thermal decomposition temperature, extrapolated from Arrhenius plots using DFT-derived activation energies, is predicted to exceed 250°C, suggesting robustness for high-temperature applications [6].
Methyl 4-(dimethylamino)benzoate is an electron-rich aromatic ester whose para-dimethylamino substituent confers strong charge-transfer capacity and facile proton-coupling reactivity. These traits underpin its vital roles as a co-initiator in ultraviolet-curable systems, a mass-tagging handle in bio-analytics, an auxiliary catalyst in free-radical polymerization, and a polar compatibilizer in high-performance resins. The sections below consolidate peer-reviewed data and industrial benchmarks that define current and emerging technology platforms centred on this molecule.
| Parameter | Value | Source |
|---|---|---|
| IUPAC name | Methyl 4-(dimethylamino)benzoate | PubChem |
| CAS registry number | 1202-25-1 | PubChem |
| Molecular formula | C₁₀H₁₃NO₂ | PubChem |
| Exact mass | 179.094 Da | PubChem |
| Melting point | 96–100 °C | Fluorochem catalogue |
| λ_max (ethanol) | 316 nm | TCI data sheet |
| ε (316 nm) | 7.9 × 10³ L mol⁻¹ cm⁻¹ | Spectrophotometric analysis |
| Triplet energy | 73 kcal mol⁻¹ | Laser-flash photolysis study |
Methyl 4-(dimethylamino)benzoate exhibits intramolecular charge-transfer emission, fast intersystem crossing, and efficient hydrogen-abstraction from donor amines. Upon π→π* excitation, twisted charge-transfer conformers form within 8 ps, providing high yields of α-amino alkyl radicals when paired with carbonyl photosensitizers.
In blends with isopropyl thioxanthone or benzophenone derivatives, methyl 4-(dimethylamino)benzoate donates an α-hydrogen to the excited sensitizer, generating a ketyl radical plus a highly reactive amino-benzyl radical that adds to acrylate double bonds.
| Sensitizer | Co-initiator loading | Film cure depth (100 mW cm⁻², 365 nm, 1 s) | Surface tack rating* | Reference |
|---|---|---|---|---|
| Isopropyl thioxanthone | 2 wt % + 3 wt % methyl 4-(dimethylamino)benzoate | 94 µm | Zero | RSC Polymer Chemistry study |
| 2-Isopropyl thioxanthone + diaryliodonium salt | 1 wt % + 2 wt % + 3 wt % methyl 4-(dimethylamino)benzoate | 112 µm | Zero | EP patent data |
*Zero = no residual tack after 30 s probe touch at 25 °C.
In methyl methacrylate bulk photopolymerization, an isopropyl thioxanthone / methyl 4-(dimethylamino)benzoate pair reached 80% monomer conversion in 20 min, outperforming α-hydroxy-ketone systems (43% in 20 min). Adding 0.2 wt % tris-triazine further suppressed terminating ketyl radicals and lifted number-average molar mass from 170 kg mol⁻¹ to 200 kg mol⁻¹.
N-hydroxysuccinimide esters of deuterated methyl 4-(dimethylamino)benzoate have enabled four-plex quantitative profiling of glycerophosphoethanolamine lipids. Precursor-ion scanning of the diagnostic fragment at m/z 191 (d₀ tag) or m/z 201 (d₁₀ tag) cleanly detects plasmalogen, diacyl, and ether subclasses in one run, lowering detection limits to 50 pg.
| Label variant | Reporter ion (m/z) | Mass shift versus native PE | Peak area RSD (n = 6) | Reference |
|---|---|---|---|---|
| d₀-methyl 4-(dimethylamino)benzoate | 191.1 | +147 | 3.1% | Berry et al. |
| d₁₀-methyl 4-(dimethylamino)benzoate | 201.1 | +157 | 2.8% | Berry et al. |
Oxidative time-course studies of macrophage liposomes revealed a 40% decrease in endogenous ethanolamine lipids and concurrent rise in aldehyde-truncated species after 300 min radical exposure, trends captured quantitatively by dual-isotope DMABA tagging (p < 0.01).
Formylated derivatives of methyl 4-(dimethylamino)benzoate participate in reductive amination schemes that block lysine ε-amines, elevate peptide basicity, and yield intense a₁ ions, improving bottom-up sequencing coverage by 18% compared with formaldehyde dimethylation.
Methyl 4-(dimethylamino)benzoate acts as a chain-transfer co-initiator in peroxide-initiated methyl methacrylate polymerization. Classical United States Patent 2 833 753 lists aromatic tertiary amine esters, including this molecule, as accelerators that boost conversion ten-fold at 50 °C and afford poly(methyl methacrylate) with reduced gel fraction (9% vs 24% without amine).
Recent oxygen-mediated atom-transfer systems exploit tertiary aminobenzoates to regenerate excited catalyst states and scavenge peroxyl radicals, thereby enabling controlled polymer growth under ambient air with dispersity < 1.3. Kinetic modelling shows methyl 4-(dimethylamino)benzoate increases free-radical steady-state concentration twofold and halves induction time.
Aromatic push-pull substitution grants methyl 4-(dimethylamino)benzoate sharp absorption at 310–330 nm. Embedding 0.5 phr in bisphenol F epoxy acrylate coatings attenuated ultraviolet-B transmission by 92% without compromising 60° gloss (> 92 GU) or pencil hardness (2H).
End-capping oligo(oxyethylene) glycols via transesterification with methyl 4-(dimethylamino)benzoate introduces pendant dimethylamino-benzoyl termini that enhance hydrogen-bond acceptor density. Such capped telechelics self-assemble with poly(lactic acid) to form nanophase-separated films exhibiting 38% higher toughness at 25 °C relative to uncapped controls.
Polymeric analogues prepared by acrylating methyl 4-(dimethylamino)benzoate and free-radical grafting onto methacrylate backbones suppress small-molecule migration below 10 ppb after 10-day food-simulant tests, a 20-fold improvement over monomeric ethyl 4-(dimethylamino)benzoate while maintaining identical cure speed under light-emitting-diode exposure.
| Property | Methyl 4-(dimethylamino)benzoate | Ethyl 4-(dimethylamino)benzoate | 2-Ethylhexyl 4-(dimethylamino)benzoate | Source |
|---|---|---|---|---|
| Solubility in trimethylolpropane triacrylate (25 °C) | 120 g L⁻¹ | 93 g L⁻¹ | 610 g L⁻¹ | Solubility assays |
| Oxygen-inhibition reduction (surface tack time, 200 mJ cm⁻², air) | 3.2 s | 4.5 s | 2.8 s | Quartz-plate test |
| Residual extractables after 10-kGy electron-beam post-cure | 0.04 wt % | 0.12 wt % | 0.17 wt % | Soxhlet-IPA 24 h |